molecular formula C11H7NO3 B11899079 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 53428-23-2

8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11899079
CAS No.: 53428-23-2
M. Wt: 201.18 g/mol
InChI Key: RWYNFTSXZRBELM-UHFFFAOYSA-N
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Description

8-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is a chemical compound built on the privileged benzopyran-4-one (chromone) scaffold, recognized for its diverse applications in medicinal chemistry and drug discovery . This core structure is a versatile intermediate for synthesizing more complex molecules and is investigated for various biological activities. Researchers value this scaffold for its potential as an antiproliferative agent; derivatives have demonstrated significant activity against cancer cell lines such as MDA-MB-231 while showing minimal cytotoxicity to normal cells, suggesting a selective therapeutic profile . The mechanism of action for related compounds includes the induction of apoptosis in cancer cells . Furthermore, the benzopyran-4-one core is a key precursor in designing inhibitors of inflammatory kinases like TBK1 and IKKε, which are relevant targets for treating metabolic diseases such as obesity and type 2 diabetes . The carbonitrile group at the 3-position is a crucial functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

53428-23-2

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

8-methoxy-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H7NO3/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-4,6H,1H3

InChI Key

RWYNFTSXZRBELM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=C(C2=O)C#N

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely documented method involves the reaction of 2-acetoxy-3-methoxybenzoyl chloride with malononitrile under basic conditions. This route, adapted from US3932466A, proceeds via nucleophilic acyl substitution followed by cyclization to form the chromone core.

Stepwise Procedure

  • Acid Chloride Preparation :

    • 2-Acetoxy-3-methoxybenzoic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

    • Typical conditions: Reflux in anhydrous benzene or toluene for 2–4 hours.

  • Cyclocondensation :

    • The acid chloride reacts with malononitrile in the presence of sodium hydroxide (NaOH) or sodium hydride (NaH) .

    • Solvents: Ice-water mixtures or dimethylformamide (DMF) .

    • Key reaction parameters:

      • Temperature: 0–40°C

      • Molar ratio: 1:1 (acid chloride to malononitrile)

      • Base: 20% NaOH or 57% NaH in mineral oil.

Isolation and Characterization

  • Workup : Acidification with concentrated HCl precipitates the crude product, which is recrystallized from methanol or ethanol-water mixtures.

  • Yield : 60–75% (reported for analogous structures).

  • Analytical Data :

    • Melting point: 300–302°C.

    • Elemental analysis (calculated for C₁₁H₈N₂O₃): C 61.11%, H 3.73%, N 12.96%.

Alkoxide-Mediated Cyclization of Methyl 3-Methoxysalicylate

Alternative Pathway

A second approach utilizes methyl 3-methoxysalicylate as the starting material, bypassing the acid chloride intermediate. This method, detailed in Example 5 of US3932466A, employs sodium hydride (NaH) as a strong base to deprotonate the phenolic oxygen and initiate cyclization.

Reaction Conditions

  • Reagents :

    • Methyl 3-methoxysalicylate

    • Malononitrile

    • Sodium hydride (57% in mineral oil)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : Room temperature to reflux (4–24 hours).

Advantages and Limitations

  • Advantages :

    • Eliminates the need for acid chloride synthesis.

    • Higher yields (70–80%) reported for structurally similar compounds.

  • Limitations :

    • Requires careful handling of NaH due to its pyrophoric nature.

    • Prolonged reaction times may lead to byproduct formation.

Hydrolysis of 2-Amino-8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile

Side Reaction Mitigation

During synthesis, the cyano group (-CN) may undergo partial hydrolysis to a carboxamide (-CONH₂) under acidic or aqueous conditions. US3932466A notes that controlled hydrolysis with 80% sulfuric acid at 100°C converts the nitrile to the carboxamide derivative. For the target nitrile, strict control of pH and reaction duration is critical to prevent undesired hydrolysis.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Base Solvent Yield Purity (mp)
Acid chloride route2-Acetoxy-3-methoxybenzoyl chlorideNaOH/NaHH₂O/DMF60–75%300–302°C
Methyl salicylate routeMethyl 3-methoxysalicylateNaHDMF70–80%217–219°C*

*Reported for 8-phenyl analog; expected similar for 8-methoxy.

Key Observations

  • Solvent Choice : DMF enhances reaction rates but complicates purification due to high boiling points.

  • Base Selection : NaH provides stronger deprotonation, favoring cyclization over hydrolysis.

  • Scalability : The acid chloride route is more amenable to industrial-scale production due to simpler workup.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds through a Konovalov-type mechanism :

  • Nucleophilic attack : Malononitrile’s active methylene group attacks the carbonyl carbon of the acid chloride.

  • Acetyloxy elimination : Loss of acetyl chloride forms a keto-enol intermediate.

  • Cyclization : Intramolecular aldol condensation yields the chromone ring.

Role of Methoxy Substituent

The 8-methoxy group directs electrophilic substitution, stabilizing intermediates through resonance and steric effects. This positioning minimizes competing side reactions, enhancing regioselectivity.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : ZnCl₂ (from CN108148032B) may be explored as a Lewis acid catalyst to improve atom economy.

  • Continuous Flow Systems : Mitigate exothermicity during acid chloride formation .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted chromenes depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile possesses notable cytotoxic properties against several cancer cell lines. For instance, studies indicate that this compound can inhibit the growth of human breast adenocarcinoma (MDA-MB231), hepatocellular carcinoma (Huh7), and colorectal adenocarcinoma (Caco2) cells. In vitro tests revealed that at a concentration of 25 μM, significant reductions in cell viability were observed across these lines, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin and taxol .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key protein kinases and enzymes involved in cell proliferation and survival. The presence of the methoxy group enhances its interaction with biological targets, potentially leading to increased efficacy against cancer cells .

Antimicrobial Properties

Apart from its anticancer activity, this compound has also been investigated for its antimicrobial effects. It has shown promising results against various bacterial strains, suggesting its potential as a scaffold for developing new antibacterial agents. The unique structural features of this compound contribute to its ability to disrupt microbial cellular processes .

Organic Synthesis

In organic synthesis, this compound serves as a valuable precursor for synthesizing other bioactive compounds. Its ability to undergo various chemical reactions makes it a versatile building block in the synthesis of novel chromene derivatives with enhanced biological activities .

Data Table: Biological Activities of this compound

Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerMDA-MB231 (Breast Cancer)IC50 < 30 μg/mL
Huh7 (Liver Cancer)Significant reduction in viability
Caco2 (Colorectal Cancer)IC50 comparable to doxorubicin
AntimicrobialVarious Bacterial StrainsEffective against multiple strains

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives of this compound on six human cancer cell lines. The results indicated that certain derivatives exhibited superior antiproliferative activities compared to standard chemotherapeutic agents, showcasing the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Screening
Another investigation focused on assessing the antimicrobial properties of 8-methoxy derivatives against a range of pathogens. The findings revealed that these compounds displayed significant antibacterial activity, suggesting their utility in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 8-Methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Substituents on the benzopyran core significantly influence melting points, solubility, and spectral features. Key examples include:

Compound Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Key $^1$H NMR Shifts (δ, ppm)
8-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile 8-OCH₃ Not reported ~2200 (C≡N), 1643 (C=O) 3.76 (-OCH₃), 4.18 (CH₂)
6a (Ref: ) 4-(Benzyloxy)phenyl, 6-hydroxymethyl Not reported 3345 (-OH), 2200 (C≡N) 4.18 (s, 2H, -CH₂-)
6o (Ref: ) 3-Methoxy-4-(4-methylbenzyloxy)phenyl 241–245 3345 (-OH), 2200 (C≡N) 2.33 (-CH₃), 3.76 (-OCH₃)
6-[1-(Acetyloxy)ethyl]-4-oxo derivative (Ref: ) 6-acetyloxyethyl Not reported 1730 (ester C=O) 1.25–1.50 (CH₃), 4.50 (OCH₂)

Key Observations :

  • Methoxy-substituted analogs (e.g., 6o) exhibit higher melting points (>240°C) compared to non-polar derivatives, likely due to enhanced crystallinity from hydrogen bonding .
  • The nitrile stretching frequency (~2200 cm⁻¹) remains consistent across analogs, indicating minimal electronic perturbation from substituents .

Reactivity in Cycloaddition and Nucleophilic Addition

The methoxy group at position 8 alters the electronic landscape of the benzopyran core, impacting reaction pathways:

a) [3+2] Cycloaddition Reactions
  • Unsubstituted 3-cyanochromone: Reacts with nitrile oxides to form isoxazolo[3,4-b]chromones .
  • 8-Methoxy derivative: The electron-donating -OCH₃ group reduces electrophilicity at C-2, slowing cycloaddition kinetics. This contrasts with electron-withdrawing substituents (e.g., -NO₂ at C-6), which accelerate such reactions .
b) Nucleophilic Attack at C-4 Carbonyl
  • 6o (C-4 aryl substituent) : The steric bulk of the 4-(4-methylbenzyloxy)phenyl group in 6o hinders nucleophilic addition at C-4, requiring harsher conditions compared to 8-methoxy derivatives .
  • 8-Methoxy analog: Enhanced resonance stabilization of the carbonyl group via -OCH₃ may facilitate enolate formation under mild basic conditions .

Biological Activity

8-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile, also known as 5-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile, is a member of the benzopyran family, characterized by a fused benzene and pyran ring structure. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the methoxy group enhances its interaction with biological targets, which may increase its efficacy against various pathogens and cancer cells.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H9_{9}NO3_{3}, with a molecular weight of approximately 201.18 g/mol. Its unique structure contributes to its reactivity and biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The mechanism of action may involve the inhibition of key enzymes or interference with cellular processes in pathogens. For example, studies have shown that this compound can inhibit the growth of various bacterial strains and fungal species .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has demonstrated cytotoxic effects against several human cancer cell lines, including breast cancer (MDA-MB-231) and nasopharyngeal carcinoma (KB). The antiproliferative activity was evaluated using the MTT assay, revealing that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

  • In Vitro Studies : A series of experiments were conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations ranging from 5 to 25 µM, with IC50_{50} values varying based on the cell line tested .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound affects cellular signaling pathways associated with apoptosis and cell survival. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis in treated cells .

Comparative Analysis

Compound NameNotable ActivitiesStructural Characteristics
2-Oxo-2H-chromene-3-carbonitrileAntimicrobial and antifungal activitiesLacks methoxy group; simpler structure
8-Methoxy-4-oxo-4H-chromene-3-carbonitrilePotential anticancer propertiesContains methoxy group but different position
4-Oxo-4H-chromene-3-carbaldehydeSynthesis precursorAldehyde instead of cyano
2-Amino-7-methoxy-4-oxo-4H-benzopyranInvestigated for various pharmacological activitiesAmino substitution at position 2

Q & A

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., acetone vs. toluene) .
  • QSPR Models : Correlate substituent Hammett constants (σ) with reaction rates .

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